4-Sulfonamide-[1-(4-aminobutane)]benzamide
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Overview
Description
4-Sulfonamide-[1-(4-aminobutane)]benzamide is an organic compound belonging to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group that is S-linked to a benzene ring. The chemical formula of this compound is C11H17N3O3S . This compound is known for its experimental use and has been studied for its interactions and mechanism of action, particularly in relation to carbonic anhydrase enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Sulfonamide-[1-(4-aminobutane)]benzamide typically involves the reaction of 4-aminobutane with benzene sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using larger reactors and more efficient purification techniques to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
4-Sulfonamide-[1-(4-aminobutane)]benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
4-Sulfonamide-[1-(4-aminobutane)]benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Sulfonamide-[1-(4-aminobutane)]benzamide involves its interaction with carbonic anhydrase enzymes. The compound acts as an inhibitor of these enzymes by binding to the active site and blocking the enzyme’s activity. This inhibition affects the enzyme’s ability to catalyze the reversible hydration of carbon dioxide, which is crucial in various physiological processes .
Comparison with Similar Compounds
Similar Compounds
Sulfamethazine: Another sulfonamide compound used as an antibacterial agent in veterinary medicine.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Uniqueness
4-Sulfonamide-[1-(4-aminobutane)]benzamide is unique due to its specific interaction with carbonic anhydrase enzymes, making it a valuable tool in the study of these enzymes and their role in various physiological processes .
Properties
IUPAC Name |
N-(4-aminobutyl)-4-sulfamoylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3S/c12-7-1-2-8-14-11(15)9-3-5-10(6-4-9)18(13,16)17/h3-6H,1-2,7-8,12H2,(H,14,15)(H2,13,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDYFRIZTYRFPJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCCCN)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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